N-(3-chlorophenyl)-3-fluoro-N-(piperidine-1-carbonyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-15-7-5-9-17(13-15)23(19(25)22-10-2-1-3-11-22)18(24)14-6-4-8-16(21)12-14/h4-9,12-13H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQPWMIHTJXBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-fluoro-N-(piperidine-1-carbonyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:
Preparation of 3-chlorophenylamine: This can be achieved through the reduction of 3-chloronitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of 3-chlorophenyl isocyanate: The 3-chlorophenylamine is then reacted with phosgene to form 3-chlorophenyl isocyanate.
Synthesis of 3-fluorobenzamide: This intermediate can be prepared by reacting 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride, followed by reaction with ammonia.
Coupling Reaction: The final step involves the reaction of 3-chlorophenyl isocyanate with 3-fluorobenzamide in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-fluoro-N-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Potential
N-(3-chlorophenyl)-3-fluoro-N-(piperidine-1-carbonyl)benzamide has been studied for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with biological targets involved in various diseases.
Case Studies:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant properties through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anticancer Properties : Some derivatives of benzamide compounds have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic routes often include:
- Formation of the piperidine ring : Utilizing piperidine derivatives as starting materials.
- Chlorination and fluorination : Introducing the chlorine and fluorine substituents through electrophilic aromatic substitution reactions.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | N-Alkylation | Piperidine | Piperidine derivative |
| 2 | Chlorination | Chlorinating agent | 3-Chlorophenyl derivative |
| 3 | Fluorination | Fluorinating agent | 3-Fluorobenzamide derivative |
| 4 | Coupling | Coupling reagents | Final product |
Biological Studies
Biological evaluations are crucial for understanding the efficacy and safety profiles of this compound.
In Vitro Studies
Studies have demonstrated that this compound can exhibit selective inhibition of certain enzymes or receptors, which is essential for its potential use as a therapeutic agent. For instance, enzyme assays have shown promising results in inhibiting monoamine oxidase (MAO), which is implicated in mood regulation and neurodegenerative diseases .
In Vivo Studies
Preclinical trials using animal models have indicated that this compound may possess anxiolytic effects, supporting its development as a treatment for anxiety disorders. The pharmacokinetic profile suggests adequate absorption and bioavailability, making it a candidate for further clinical investigation .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-fluoro-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
N-Substituent Diversity :
- The piperidine-1-carbonyl group distinguishes the target compound from simpler N-aryl benzamides (e.g., N-(3-chlorophenyl)benzamide ). Piperidine confers conformational flexibility and may improve membrane permeability.
- In contrast, compounds like VU0366248 incorporate thiazolyl or pyrimidinyl groups, which enhance π-stacking interactions and receptor affinity.
Hydrogen Bonding : Crystallographic studies of N-(3-chlorophenyl)benzamide reveal that the N-H···O hydrogen bond forms a C(4) chain, stabilized by weak C-H···O interactions . The target compound’s piperidine-1-carbonyl group may introduce additional H-bond acceptors (carbonyl oxygen), altering supramolecular packing.
Pharmacological and Functional Comparisons
Key Insights:
Neuroprotective Potential: The target compound’s piperidine-1-carbonyl group shares structural parallels with neuroprotective agents (e.g., ), where cyclic amides enhance blood-brain barrier penetration. However, its lack of methoxy or dioxopyrrolidinyl groups may reduce GCP II affinity compared to the patented compound in .
Research Findings and Implications
Crystallographic Trends : The dihedral angle between the benzamide core and N-aryl group in N-(3-chlorophenyl)benzamide (61.0°) suggests that substituent bulkiness (e.g., piperidine-1-carbonyl) in the target compound may further distort this angle, impacting molecular stacking and solubility.
Synthetic Feasibility : The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide demonstrates the viability of coupling chlorophenyl-ethylamines with activated benzoyl chlorides, a pathway adaptable to the target compound.
Unanswered Questions : The absence of explicit bioactivity data for the target compound necessitates further studies, particularly comparative assays with analogues like VU0366058 and the neuroprotective benzamide .
Biological Activity
N-(3-chlorophenyl)-3-fluoro-N-(piperidine-1-carbonyl)benzamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H18ClFN2O2
- Molecular Weight : 348.81 g/mol
- CAS Number : 899992-69-9
Research indicates that this compound acts primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways. Its structure suggests it may interact with targets similar to those of other benzamide derivatives, potentially modulating pathways relevant to cancer and inflammation.
Biological Activity Overview
The compound has been evaluated for several biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of benzamides exhibit significant antitumor effects. For instance, related compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116 cells .
- Enzyme Inhibition : The compound is hypothesized to inhibit certain kinases involved in tumor growth. For example, benzamide derivatives have been reported to inhibit RET kinase activity, which is crucial for certain types of cancers .
- Neuropharmacological Effects : Benzamide derivatives are also explored for their effects on the central nervous system, particularly in modulating neurotransmitter systems .
Case Studies
- Antitumor Efficacy :
- Kinase Inhibition :
Data Tables
| Biological Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor Activity | CDK2 | 0.36 | |
| RET Kinase Inhibition | RET | Moderate | |
| Neurotransmitter Modulation | Various | Variable |
Research Findings
Recent findings underscore the importance of structural modifications in enhancing the biological activity of benzamide derivatives. For instance, the introduction of halogens and heteroatoms has been shown to significantly affect binding affinity and selectivity towards specific targets .
Q & A
Basic: What synthetic strategies are commonly employed for synthesizing N-(3-chlorophenyl)-3-fluoro-N-(piperidine-1-carbonyl)benzamide, and what reaction parameters are critical for optimizing yield?
Answer:
The synthesis typically involves multi-step reactions, including coupling, protection/deprotection, and purification. For example:
- Step 1 : Amide bond formation using carbodiimide coupling agents (e.g., DCC) to link chlorophenyl and fluorobenzamide moieties.
- Step 2 : Piperidine-1-carbonyl introduction via nucleophilic acyl substitution under anhydrous conditions with catalysts like DMAP.
- Critical parameters :
Basic: Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?
Answer:
- 1H/13C NMR : Assign peaks to verify aromatic protons (δ 6.5–8.5 ppm), amide carbonyls (δ 165–170 ppm), and piperidine carbons .
- HRMS (ESI-TOF) : Validate molecular weight with <2 ppm error .
- HPLC : Monitor purity (>95%) using C18 columns with UV detection .
- X-ray crystallography : Resolve stereochemical ambiguities for crystalline derivatives .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Answer:
Low yields often arise from steric hindrance or catalyst deactivation. Mitigation strategies include:
- Catalyst optimization : Replace Pd₂(dba)₃ with Buchwald-Hartwig catalysts (e.g., Pd(OAc)₂ with SPhos) to enhance aryl-amine coupling efficiency .
- Reaction atmosphere : Use rigorous inert gas (N₂/Ar) purging to prevent oxidation of intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining high yields .
Advanced: How should discrepancies in NMR data during structural characterization be resolved?
Answer:
- Multi-dimensional NMR : Use HSQC/HMBC to correlate ambiguous protons and carbons, especially for overlapping aromatic signals .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .
- Crystallographic validation : Compare experimental NMR data with computed chemical shifts from X-ray-derived structures .
Advanced: What strategies improve the compound’s stability in biological assays?
Answer:
- Steric shielding : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at meta/para positions to reduce metabolic degradation .
- Formulation : Use DMSO stock solutions stored at -80°C to prevent hydrolysis of the amide bond .
- Prodrug design : Mask the piperidine carbonyl as a tert-butyl carbamate for in vivo stability .
Advanced: How can computational methods predict the compound’s biological targets or mechanisms of action?
Answer:
- Molecular docking : Screen against bacterial enzyme targets (e.g., AcpS-PPTase) using AutoDock Vina to identify binding poses .
- QSAR modeling : Correlate substituent effects (e.g., Cl/F positions) with antibacterial activity to prioritize analogs .
- MD simulations : Assess target-ligand complex stability over 100-ns trajectories in explicit solvent .
Advanced: What structural modifications enhance pharmacological properties while retaining activity?
Answer:
- Bioisosteric replacement : Substitute the chlorophenyl group with a pyridyl moiety to improve solubility without losing target affinity .
- Ring expansion : Replace piperidine with azepane to reduce CYP450-mediated metabolism .
- Fluorine scanning : Introduce additional fluorine atoms at the benzamide para position to enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
